molecular formula C13H12N4O3 B10982019 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one

3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one

Katalognummer: B10982019
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: QCMAQECCPXKSLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one is a quinazolinone derivative featuring a unique ethyl-linked 2-oxoimidazolidinyl substituent. The target compound’s structure includes a cyclic urea moiety (2-oxoimidazolidinyl), which may enhance hydrogen-bonding interactions in biological systems.

Eigenschaften

Molekularformel

C13H12N4O3

Molekulargewicht

272.26 g/mol

IUPAC-Name

3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C13H12N4O3/c18-11(17-6-5-14-13(17)20)7-16-8-15-10-4-2-1-3-9(10)12(16)19/h1-4,8H,5-7H2,(H,14,20)

InChI-Schlüssel

QCMAQECCPXKSLT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)N1)C(=O)CN2C=NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

3-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]chinazolin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat, um Sauerstoffatome in das Molekül einzuführen.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.

    Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile die Abgangsgruppen innerhalb des Moleküls ersetzen.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Chinazolinonderivaten mit zusätzlichen Sauerstofffunktionalitäten führen, während die Reduktion zu gesättigten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

3-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]chinazolin-4(3H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 3-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]chinazolin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen innerhalb biologischer Systeme. Diese Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Analyse Chemischer Reaktionen

3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may result in more saturated compounds .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities:

1. Anticonvulsant Properties

  • Research indicates that this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor, suggesting potential therapeutic applications in treating epilepsy and other neurological disorders.

2. Antibacterial Activity

  • Quinazolinone derivatives have shown significant antibacterial properties. For instance, compounds structurally related to 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one have been tested against various gram-positive and gram-negative bacteria, demonstrating effective antimicrobial activity .

3. Anticancer Activity

  • The compound's structural features allow it to interact with biological targets involved in cancer progression. Studies have highlighted its potential in affecting cell lines associated with different types of cancer .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles based on variations in substituents. The following table summarizes some related compounds:

Compound NameStructureBiological ActivityUnique Features
7-fluoro-3-[2-(2-oxoimidazolidinyl)ethyl]quinazolin-4(3H)-oneStructureAnticonvulsantFluorine substitution enhances lipophilicity
4(3H)-Quinazolinone, 2-methylStructureAntimicrobialMethyl group influences solubility
2-methyl-3-[2-(2-oxo-imidazolidinyl)ethyl]-3H-quinozalinStructureAnticancerMethyl substitution alters pharmacokinetics

This comparison highlights how structural modifications can lead to varying pharmacological effects, emphasizing the unique potential of 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one.

Case Studies

Case Study 1: Anticonvulsant Activity
A study demonstrated that derivatives of this quinazolinone exhibited significant anticonvulsant effects in animal models, showcasing their potential for developing new epilepsy treatments. The mechanism of action was linked to modulation of GABA receptors, enhancing inhibitory neurotransmission.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related quinazolinones against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their utility in combating resistant bacterial strains .

Case Study 3: Anticancer Properties
In vitro studies assessed the anticancer effects of this compound on various cancer cell lines. The findings revealed significant cytotoxicity against specific cancer types, warranting further exploration into its mechanisms and therapeutic applications .

Wirkmechanismus

The mechanism of action of 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related quinazolinone derivatives, focusing on substituents, synthetic routes, and inferred properties.

Structural Differences and Molecular Properties

Compound Molecular Formula Substituents Molecular Weight Key Features
Target: 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one C₁₃H₁₂N₄O₃ - Quinazolinone core
- 2-Oxoimidazolidinyl-ethyl side chain
272.27 (estimated) Cyclic urea group for hydrogen bonding; no halogen or methyl substituents
2-Methyl-3-(2-(2-oxoimidazolidin-1-yl)ethyl)quinazolin-4(3H)-one C₁₄H₁₆N₄O₂ - 2-Methyl on quinazolinone
- Same side chain as target
272.30 Methyl group at position 2 may enhance lipophilicity
6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4(3H)-one C₁₅H₁₅ClN₄O - 6-Chloro on quinazolinone
- Imidazolyl-propyl side chain
302.76 Chloro substituent increases electron-withdrawing effects; imidazole enhances π-π interactions
5-Methyl-2-((4-oxo-2-(pyridin-4-yl)quinazolin-3(4H)-yl)imino)thiazolidin-4-one C₁₇H₁₃N₅O₂S - Thiazolidinone-imino linker
- Pyridinyl substituent
351.38 Thiazolidinone moiety introduces sulfur; pyridine enhances solubility
Key Observations:
  • Its 2-oxoimidazolidinyl group distinguishes it from thiazolidinone or imidazole-containing analogs .
  • Molecular Weight : The target’s lower molecular weight (~272) compared to (302.76) and (351.38) may improve bioavailability.
Target Compound (Inferred):

While direct synthesis details are unavailable, and suggest plausible routes:

Condensation: Reacting 2-oxoimidazolidine derivatives with a quinazolinone precursor under basic conditions (e.g., Et₃N in THF) .

Reduction : Use of NaBH₄ to reduce intermediate ketones, as seen in analogs .

Analogs:
  • Compound : Likely synthesized via alkylation of 2-methylquinazolin-4(3H)-one with a 2-oxoimidazolidinyl-ethyl halide.
  • Compound : Formed through imino-thiazolidinone condensation, achieving 62% yield .
  • Compound : Derivatives with trifluoromethyl groups were synthesized via Suzuki coupling (yields 56–88%) .
Yield and Purity:
  • Yields for quinazolinone derivatives range widely: 55–88% in , 59–67% in . The target compound’s synthesis would likely require optimization to match these ranges.
  • Purity >97% (via HPLC) is achievable, as demonstrated in .

Biologische Aktivität

3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one is a compound of interest due to its potential biological activities. This quinazolinone derivative has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

The molecular formula of 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one is C13H15N5O2C_{13}H_{15}N_{5}O_{2} with a molecular weight of approximately 273.291 g/mol. Its structure includes a quinazolinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound's activity was evaluated against various bacterial and fungal strains using the broth microdilution method.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-oneStaphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans32

The results suggest that the compound demonstrates moderate to good activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida species .

Anti-inflammatory Activity

In addition to its antimicrobial properties, 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one has shown potential anti-inflammatory effects. A study assessed its ability to inhibit protein denaturation, a marker for anti-inflammatory activity.

Table 2: Anti-inflammatory Activity

Concentration (µg/mL)% Inhibition of Protein Denaturation
5042.85
10060.71
20078.00

Anticancer Activity

Emerging studies have also explored the anticancer properties of quinazolinone derivatives. The compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 3: Anticancer Activity

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may induce apoptosis in cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .

Case Studies

Several case studies have highlighted the pharmacological potential of similar quinazolinone derivatives. For instance, compounds with structural similarities have been reported to exhibit enhanced bioactivity when modified with different substituents, suggesting that further structural optimization could improve efficacy .

Q & A

Basic: What synthetic strategies are commonly employed to prepare quinazolin-4(3H)-one derivatives like 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one?

Answer:
Synthesis typically involves cyclization reactions or nucleophilic substitution on pre-formed quinazolinone cores. For example:

  • Cyclization of benzoxazinone derivatives : Reacting benzoxazinones with hydrazine hydrate under reflux yields 3-amino-substituted quinazolinones (e.g., 60–75% yield for 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one) .
  • Nucleophilic substitution : Functionalizing the quinazolinone core with amines, thiols, or other nucleophiles in solvents like THF or DMF allows introduction of diverse substituents (e.g., arylidene-thiazolidinone moieties) .
  • Multi-step protocols : Reactions may involve intermediates like 4-chlorobenzaldehyde and methyl thioacetate, followed by hydrogenation steps, as seen in related compounds .

Advanced: How can molecular docking and computational modeling guide the design of quinazolinone derivatives with enhanced bioactivity?

Answer:
Molecular docking studies predict binding interactions between quinazolinones and target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key steps include:

  • Protein preparation : Retrieve crystal structures from databases (e.g., PDB) and optimize hydrogen bonding networks.
  • Ligand optimization : Generate 3D conformations of derivatives and dock them into active sites using software like AutoDock Vina.
  • Binding affinity analysis : Prioritize compounds with favorable ΔG values and interactions (e.g., hydrogen bonds with catalytic residues) .
    For example, derivatives with electron-withdrawing groups (e.g., -NO₂) showed stronger binding to inflammatory targets in silico, guiding synthetic prioritization .

Basic: What safety protocols are critical when handling quinazolinone derivatives in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact (required for compounds like 3-amino-2-phenoxymethyl-3H-quinazolin-4-one) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, especially for thioquinazolinones .
  • Emergency measures : Immediate rinsing with water for accidental exposure and adherence to SDS guidelines for spill management .

Advanced: How can researchers resolve contradictions in biological activity data across quinazolinone derivatives?

Answer:
Discrepancies may arise from structural variations, assay conditions, or pharmacokinetic factors. Mitigation strategies include:

  • Comparative structural analysis : Map substituent effects (e.g., 2-phenyl vs. 2-thio groups) on activity using QSAR models .
  • Assay standardization : Control variables like solvent (DMSO concentration), cell lines, and incubation times.
  • Meta-analysis : Pool data from multiple studies (e.g., anti-inflammatory IC₅₀ values) to identify trends obscured by small sample sizes .
    For instance, 2-thio derivatives often show higher antibacterial activity than oxo-analogs due to enhanced membrane permeability .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing quinazolin-4(3H)-one derivatives?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms core structure (e.g., ethanol solvate of 3-(2-amino-1-methyl-4-oxo-imidazol-5-yl)indolin-2-one) .
  • NMR spectroscopy :
    • ¹H NMR: Identifies substituent environments (e.g., aromatic protons at δ 6.9–7.5 ppm in thiazolidinone hybrids) .
    • ¹³C NMR: Confirms carbonyl (C=O) signals near 170 ppm .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹) .

Advanced: What strategies optimize the pharmacokinetic profile of quinazolinone derivatives for in vivo studies?

Answer:

  • Lipophilicity modulation : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without compromising permeability (logP < 3 recommended) .
  • Metabolic stability : Replace labile esters with amides or heterocycles to reduce hepatic clearance .
  • Prodrug approaches : Mask acidic/basic groups (e.g., as ethyl esters) to enhance oral bioavailability .
    For example, 3-[(5-arylidene-4-oxo-thiazolidin-2-ylidene)amino] derivatives exhibited prolonged half-lives due to reduced CYP450 metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.